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Compound of Interest

Compound Name: 4-Bromo-2-vinylthiazole

CAS No.: 209260-74-2

Cat. No.: B3251412

Get Quote

Executive Summary & Compound Significance
4-Bromo-2-vinylthiazole (CAS: 209260-74-2) is a high-value heteroaromatic scaffold used

primarily as a linchpin intermediate in fragment-based drug discovery (FBDD).[1] Its structural

duality—offering a reactive vinyl handle (C2) for Heck/Michael additions and a bromine handle

(C4) for Suzuki/Stille cross-couplings—makes it versatile but also prone to polymerization and

degradation.

This guide defines the Standard Operating Procedure (SOP) for its spectroscopic validation,

distinguishing it from common regioisomers (e.g., 5-bromo-2-vinylthiazole) and synthetic

byproducts.

Structural Logic & Synthetic Context
Before interpreting spectra, one must understand the synthetic origin to anticipate impurities.

Synthesis Route: typically involves the Stille coupling of 2,4-dibromothiazole with

tributyl(vinyl)stannane.
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Critical Impurity: The bis-vinylated byproduct (2,4-divinylthiazole) or unreacted starting

material (2,4-dibromothiazole).

Stability Warning: The vinyl group at C2 is activated by the electron-deficient thiazole ring,

increasing susceptibility to radical polymerization. Store at -20°C under Argon.

Characterization Workflow
The following decision tree outlines the logical flow for validating the compound.

Crude Sample LC-MS (ESI+)Step 1 Check Br Pattern
(1:1 ratio)

m/z 190/192 1H NMR (CDCl3)Pass Regio-Assignment
(H5 Singlet)

Step 2 Impurity Profiling
(Sn residues, Solvents)

Step 3 Release for Synthesis>95% Purity

Click to download full resolution via product page

Figure 1: Logical workflow for the structural validation of 4-Bromo-2-vinylthiazole.

Mass Spectrometry: The "Fingerprint" Validation
Mass spectrometry provides the first "Go/No-Go" decision point. The presence of bromine

provides a definitive isotopic signature.

Expected Data
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Parameter Value Diagnostic Significance

Formula

C

H

BrNS

Molecular Weight: 189.97

(based on

Br)

Ionization ESI+ or APCI
Protonated molecular ion

[M+H]

Isotope Pattern 1:1 doublet

The natural abundance of

Br (50.7%) and

Br (49.3%) creates two peaks

of nearly equal height at m/z

190 and 192.[1]

Fragmentation m = 80/82

Loss of Br radical is a common

fragmentation pathway in high-

energy collisions.[1]

Scientist’s Note: If you observe a cluster of peaks at M, M+2, M+4 (1:2:1 ratio), your sample

contains 2,4-dibromothiazole. If you see a single peak at m/z ~138 with no doublet, you have

likely formed the 2,4-divinyl byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming regio-chemistry (4-bromo vs. 5-bromo) and checking for

polymerization.[1]

H NMR (300-500 MHz, CDCl )
The spectrum is simple but distinct. It consists of a specific "AMX" vinyl system and a lone

aromatic singlet.

Predicted Chemical Shifts & Assignments
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Proton (ppm) Multiplicity Coupling (Hz)
Structural
Insight

H-5 (Thiazole) 7.20 – 7.35 Singlet (s) N/A

The diagnostic

signal.[1] In 4-

bromothiazoles,

H5 is typically at

~7.2-7.4 ppm.[1]

If this were the 5-

bromo isomer,

H4 would appear

further downfield

(~8.7 ppm) due

to the adjacent

Nitrogen.

H-Vinyl (

)
6.80 – 6.95 dd ,

The proton on

the vinyl group

closest to the

ring (geminal).

Deshielded by

the aromatic ring

current.

H-Vinyl (

)
6.00 – 6.20 dd ,

Terminal vinyl

proton trans to

the ring.

H-Vinyl (

)
5.50 – 5.70 dd ,

Terminal vinyl

proton cis to the

ring.

Protocol for Regio-Confirmation: To distinguish 4-bromo-2-vinylthiazole from 5-bromo-2-

vinylthiazole:

Look for the Aromatic Proton:

4-Bromo isomer: H5 is adjacent to Sulfur and Bromine.[1] Shift is moderate (~7.3 ppm).
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5-Bromo isomer: H4 is adjacent to Nitrogen and Bromine.[1][2] Shift is significantly

downfield (~7.8 - 8.0 ppm).[1]

NOE (Nuclear Overhauser Effect): Irradiate the vinyl

signal.

In the 4-bromo isomer, NOE enhancement may be observed at H5 (weak, across ring).

In the 5-bromo isomer, NOE enhancement at H4 is stronger due to proximity.

C NMR (75-125 MHz, CDCl )
C2 (Quaternary): ~165-170 ppm (Deshielded by N and S).

C4 (Quaternary, C-Br): ~120-125 ppm.[1] The C-Br carbon is typically shielded relative to C-

H carbons in thiazoles.[1]

C5 (CH): ~115-120 ppm.[1]

Vinyl CH: ~130 ppm.

Vinyl CH

: ~118-120 ppm.[1]

Vibrational Spectroscopy (IR)
While less specific than NMR, IR is crucial for quick purity checks (e.g., checking for carbonyl

impurities from hydrolysis).

C=N Stretch (Thiazole): ~1480–1500 cm

.

Vinyl C=C Stretch: ~1625–1635 cm

(Sharp, medium intensity).

C-H Stretch (Aromatic/Vinyl): >3000 cm
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.

Absence of: Broad OH stretch (3200-3500 cm

) or Carbonyl (1700 cm

), which would indicate hydrolysis of the vinyl group or ring opening.

Impurity Profiling & Quality Control
When sourcing this material or synthesizing it, three specific impurities are common.

Impurity Detection Method Limit

Tributyltin residues H NMR (0.8-1.5 ppm multiplet) < 5000 ppm (ICH Q3D)

Polymerized material H NMR (Broadening of vinyl

peaks)
None visible

2,4-Dibromothiazole GC-MS or LC-MS < 1.0%

Self-Validating Protocol (The "Quick Check")
For routine use in the lab, do not run a full characterization every time. Use this rapid check:

Dissolve 1 mg in CDCl

.

Acquire a standard 1H NMR (8 scans).

Verify the integral ratio of the Vinyl Region (3H total) to the Aromatic Region (1H singlet).

If ratio is < 3:1 (Vinyl:Aromatic): Polymerization has occurred. Purify immediately.

If ratio is > 3:1: Solvent contamination or wet sample.[1]
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Synthesis & Reactivity: "Synthesis and modification of aromatic thiazoles." Science of

Synthesis, Thieme Chemistry.

General Thiazole NMR Data: "NMR Chemical Shifts of Trace Impurities." J. Org.[3][4] Chem.

1997, 62, 21, 7512–7515.[3]

Compound Data: PubChem Entry for 4-Bromo-2-vinylthiazole (CAS 209260-74-2).[1]

Analogous Spectra (4-Bromothiazole): ChemicalBook Spectral Database.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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